6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione 6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 638136-91-1
VCID: VC2003729
InChI: InChI=1S/C9H13N3O3/c10-7-4-8(13)11-9(14)12(7)5-6-2-1-3-15-6/h4,6H,1-3,5,10H2,(H,11,13,14)
SMILES: C1CC(OC1)CN2C(=CC(=O)NC2=O)N
Molecular Formula: C9H13N3O3
Molecular Weight: 211.22 g/mol

6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione

CAS No.: 638136-91-1

Cat. No.: VC2003729

Molecular Formula: C9H13N3O3

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione - 638136-91-1

Specification

CAS No. 638136-91-1
Molecular Formula C9H13N3O3
Molecular Weight 211.22 g/mol
IUPAC Name 6-amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione
Standard InChI InChI=1S/C9H13N3O3/c10-7-4-8(13)11-9(14)12(7)5-6-2-1-3-15-6/h4,6H,1-3,5,10H2,(H,11,13,14)
Standard InChI Key PTBZHWDRUYMVEA-UHFFFAOYSA-N
SMILES C1CC(OC1)CN2C(=CC(=O)NC2=O)N
Canonical SMILES C1CC(OC1)CN2C(=CC(=O)NC2=O)N

Introduction

Chemical Identity and Structural Characteristics

Chemical Identifiers

The compound can be precisely identified through various chemical identifiers as outlined in the following table:

ParameterValue
CAS Number638136-91-1
IUPAC Name6-amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione
Molecular FormulaC9H13N3O3
Molecular Weight211.22 g/mol
SMILESC1CC(OC1)CN2C(=CC(=O)NC2=O)N
Canonical SMILESC1CC(OC1)CN2C(=CC(=O)NC2=O)N
InChIInChI=1S/C9H13N3O3/c10-7-4-8(13)11-9(14)12(7)5-6-2-1-3-15-6/h4,6H,1-3,5,10H2,(H,11,13,14)
InChIKeyPTBZHWDRUYMVEA-UHFFFAOYSA-N
PubChem Compound ID3509578

The compound is cataloged in chemical databases with the specific identifier VC2003729, indicating its recognition as a distinct chemical entity with defined structural properties.

Structural Features

6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione possesses several key structural elements:

  • A pyrimidine heterocyclic core with two nitrogen atoms at positions 1 and 3

  • Carbonyl groups (C=O) at positions 2 and 4 of the pyrimidine ring

  • A primary amino group (-NH2) at position 6

  • An oxolane ring (tetrahydrofuran) connected to the N-1 position of the pyrimidine via a methylene bridge

  • A secondary amino group (-NH-) at position 3 of the pyrimidine ring

This arrangement of functional groups contributes to the compound's chemical behavior, potential reactivity, and biological interactions.

Physical and Chemical Properties

Physical Characteristics

While comprehensive physical data for 6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione is limited in the available literature, its properties can be inferred from structural analysis and comparison with similar compounds:

PropertyValue
AppearanceLikely a white to off-white crystalline solid
State at Room TemperatureSolid
SolubilityPotentially soluble in polar organic solvents (DMSO, DMF); limited water solubility

Chemical Properties

The chemical behavior of 6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione is influenced by its functional groups:

  • The amino group at C-6 can participate in hydrogen bonding as a donor

  • The carbonyl groups at C-2 and C-4 can serve as hydrogen bond acceptors

  • The N-3 position contains an acidic proton that can potentially participate in base-catalyzed reactions

  • The oxolane (tetrahydrofuran) ring provides additional hydrogen bond accepting capability through its oxygen atom

These properties suggest potential for interactions with biological targets through multiple hydrogen bonding sites and hydrophobic interactions.

Comparison with Structurally Related Compounds

Relationship to Other Aminopyrimidine Derivatives

6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione is part of a larger family of substituted aminopyrimidines with varying applications. The following table compares its properties with several structurally related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dioneC9H13N3O3211.22 g/molReference compound
6-amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-oneC9H14N4O2210.23 g/molOxolan-2-ylmethyl group at exocyclic N of C-2 position
6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dioneC6H9N3O3171.15 g/mol2-hydroxyethyl group at N-1 position
6-Amino-1-ethyl-1H-pyrimidine-2,4-dioneC6H9N3O2155.15 g/molSimple ethyl group at N-1 position
6-Amino-1-(2-furylmethyl)pyrimidine-2,4(1H,3H)-dioneC9H9N3O3207.19 g/molUnsaturated furan ring instead of saturated oxolane

Spectroscopic Characterization

Spectroscopic data provides crucial information for structure verification and purity assessment of 6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione. Based on analysis of similar compounds, the following spectroscopic characteristics would be expected:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR would show:

    • A characteristic singlet for the C-5 proton of the pyrimidine ring

    • Signals for the methylene protons connecting the oxolane ring to N-1

    • Complex multiplets for the protons of the oxolane ring

    • Broad signals for the NH₂ and NH protons

  • ¹³C NMR would display:

    • Carbonyl carbon signals at approximately 160-170 ppm

    • Signals for the pyrimidine ring carbons

    • Signals for the oxolane ring carbons and the connecting methylene carbon

Mass Spectrometry

Mass spectrometric analysis would be expected to show:

  • Molecular ion peak at m/z 211.22 corresponding to the molecular weight

  • Fragmentation patterns characteristic of aminopyrimidine structures

  • Possible loss of the oxolane ring as a common fragmentation pathway

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